

IUPAC name for 2-[4-(trifluoromethyl)phenyl]benzaldehyde

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Compound of Interest

2-[4-

Compound Name: (Trifluoromethyl)phenyl]benzaldehyde

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An In-depth Technical Guide to 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde

Introduction

4'-(Trifluoromethyl)biphenyl-2-carbaldehyde is a fluorinated aromatic aldehyde that serves as a critical intermediate in advanced organic synthesis. Its unique molecular structure, featuring a biphenyl core with a formyl group at the 2-position and a trifluoromethyl group at the 4'-position, makes it a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF₃) group is particularly significant, as it can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable feature in the design of novel pharmaceuticals.[1][2]

This technical guide provides a comprehensive overview of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde for researchers, scientists, and drug development professionals. It covers the compound's nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and its applications in drug discovery.

Compound Identification and Properties

The compound is identified by several names and numbers, with its key properties summarized below.

| Identifier | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | 2-[4-(Trifluoromethyl)phenyl]benzaldehyde | [3] |
| Synonym | 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde | [3] |
| CAS Number | 84392-23-4 | [3][4] |
| Molecular Formula | C ₁₄ H ₉ F ₃ O | [3][4] |
| Molecular Weight | 266.22 g/mol | - |
| Appearance | Crystalline powder | [4] |
| Purity | ≥97% | [4] |

Synthesis via Suzuki-Miyaura Coupling

The primary method for synthesizing 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryls.^[5] The reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

For the synthesis of this specific compound, the typical reactants are 2-bromobenzaldehyde and 4-(trifluoromethyl)phenylboronic acid.

Experimental Protocol

The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction to produce 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde.

Materials:

- 2-bromobenzaldehyde
- 4-(trifluoromethyl)phenylboronic acid

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3) or other suitable phosphine ligand
- Potassium carbonate (K_2CO_3) or another suitable base
- Toluene and Water (solvent system)
- Ethyl acetate (for extraction)
- Brine (for washing)
- Anhydrous magnesium sulfate (for drying)
- Silica gel (for column chromatography)

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzaldehyde (1.0 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
- **Catalyst Addition:** Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%), to the flask.
- **Solvent Addition:** Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate.
- **Washing and Drying:** Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

- Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde as a crystalline solid.

Synthesis Workflow Diagram

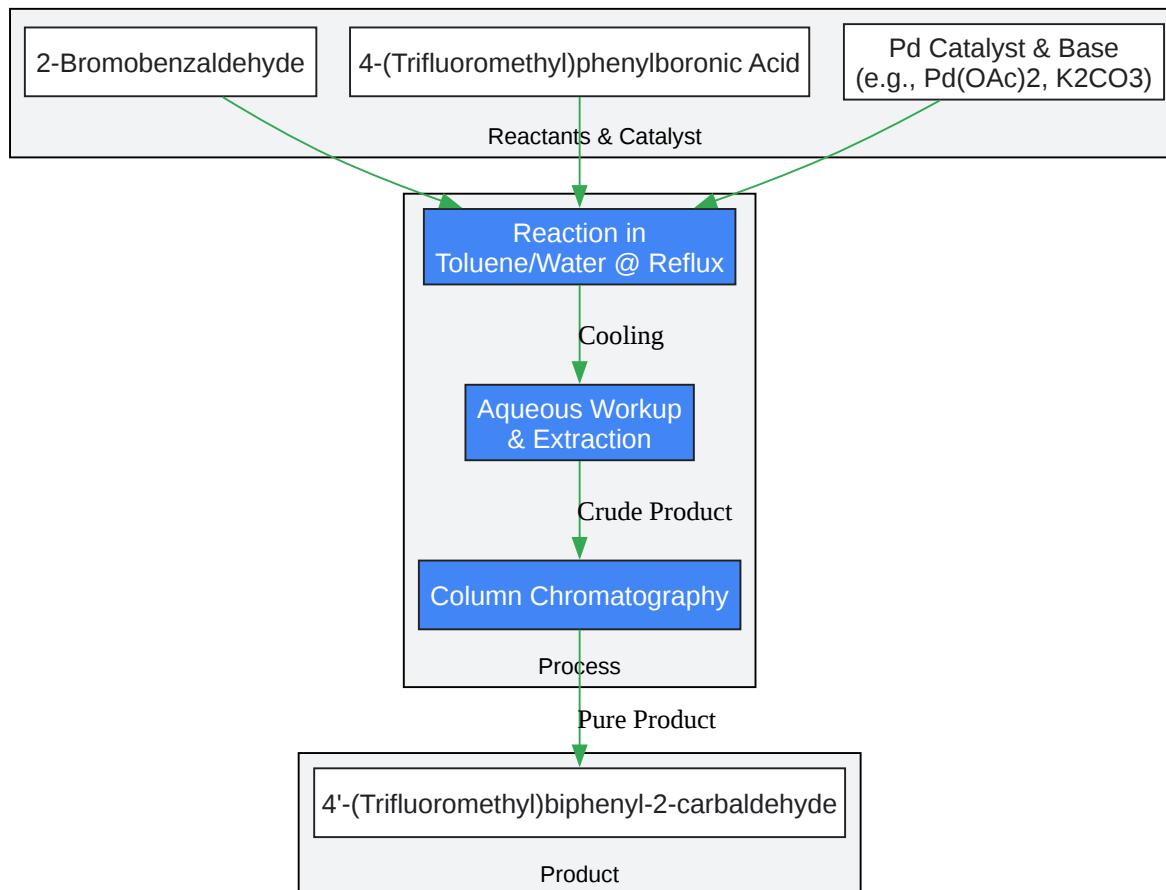


Figure 1: Suzuki-Miyaura Coupling Workflow

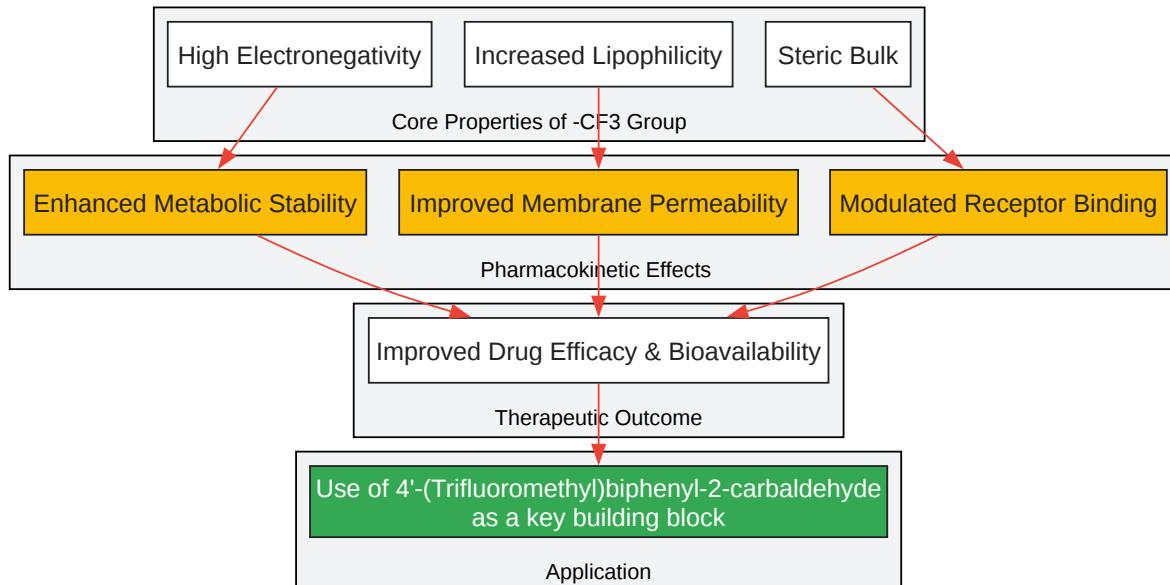


Figure 2: Rationale for Use in Drug Design

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